2-Isocyanato-2-phenylacetonitrile
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Overview
Description
2-Isocyanato-2-phenylacetonitrile is an organic compound with the molecular formula C₉H₆N₂O. It is characterized by the presence of an isocyanate group (-NCO) and a nitrile group (-CN) attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanato-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of phenylacetonitrile with phosgene in the presence of a base. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Polymerization: It can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: Used in substitution reactions to form ureas.
Alcohols: Used in addition reactions to form carbamates.
Catalysts: Various catalysts can be used to facilitate polymerization reactions.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
2-Isocyanato-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-isocyanato-2-phenylacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is utilized in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Similar structure but lacks the isocyanate group.
Benzyl Cyanide: Another compound with a similar phenyl ring and nitrile group.
Phenyl Isocyanate: Contains the isocyanate group but lacks the nitrile group.
Uniqueness
2-Isocyanato-2-phenylacetonitrile is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C9H6N2O |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-isocyanato-2-phenylacetonitrile |
InChI |
InChI=1S/C9H6N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
XSHSGUNSTVQOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N=C=O |
Origin of Product |
United States |
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